molecular formula C25H26N4O2S B2862418 N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-95-7

N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2862418
CAS No.: 1251694-95-7
M. Wt: 446.57
InChI Key: AVVMJWDACYHGOM-UHFFFAOYSA-N
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Description

N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a fused heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes two distinct aromatic substituents: a 4-ethenylbenzyl group and a 4-isopropylphenyl group.

Properties

IUPAC Name

N-[(4-ethenylphenyl)methyl]-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-5-20-8-10-21(11-9-20)17-29(23-14-12-22(13-15-23)18(2)3)32(30,31)24-7-6-16-28-19(4)26-27-25(24)28/h5-16,18H,1,17H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVMJWDACYHGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in good yields and functional group tolerance.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing substituent variations, synthetic routes, and observed bioactivities:

Compound Name Key Structural Features Synthesis Highlights Bioactivity/Properties Reference
Target Compound : N-[(4-ethenylphenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 3-Methyltriazolo-pyridine core
- N-4-ethenylbenzyl and N-4-isopropylphenyl sulfonamide
Likely synthesized via nucleophilic substitution of sulfonamide intermediates Unknown (structural analogs show antimalarial activity)
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) - 3-Methyltriazolo-pyridine core
- 3,5-Dimethylphenyl and 4-methoxybenzyl groups
Reacted sulfonamide intermediate with 4-methoxybenzyl chloride Antimalarial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide - Triazolo-pyridazine core
- Ethoxyphenyl acetamide substituent
Multi-step synthesis involving pyridazine ring closure and coupling No bioactivity data provided; structural similarity suggests kinase inhibition potential
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines - Pyrazole-triazolo-pyrimidine core
- Nitrophenyl and aryl substituents
Condensation of pyrazole intermediates with benzhydrazide Not explicitly stated; fused triazoles often exhibit antiviral or antitumor activity

Key Observations:

Core Heterocycle Influence :

  • The [1,2,4]triazolo[4,3-a]pyridine core (as in the target compound and 8c) is associated with antimalarial activity, whereas triazolo-pyridazines (e.g., ) lack reported efficacy in this context but may target other pathways .
  • Pyrazolo-triazolo-pyrimidines () demonstrate divergent bioactivity due to their expanded fused-ring system .

Aromatic Moieties: Electron-withdrawing groups (e.g., nitro in ) often increase metabolic stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in 8c) balance activity and pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels 8c’s route, involving sulfonamide formation via nucleophilic displacement . In contrast, triazolo-pyridazines () require pyridazine ring formation, which adds complexity .

Physicochemical and ADMET Considerations

While direct ADMET data for the target compound are unavailable, analogs suggest:

  • Metabolic Stability : Bulky substituents (e.g., 4-ethenylbenzyl) may reduce cytochrome P450-mediated oxidation, extending half-life .

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